molecular formula C10H14ClNO B12960989 (R)-4-(1-Amino-2-methylpropyl)-2-chlorophenol

(R)-4-(1-Amino-2-methylpropyl)-2-chlorophenol

Cat. No.: B12960989
M. Wt: 199.68 g/mol
InChI Key: HXAKIUJGSPZQKX-SNVBAGLBSA-N
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Description

®-4-(1-Amino-2-methylpropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenol group substituted with a chlorine atom and an amino group attached to a methylpropyl chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the 2-position.

    Amination: The chlorinated phenol is then subjected to amination using ®-1-amino-2-methylpropylamine under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-methylpropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

®-4-(1-Amino-2-methylpropyl)-2-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2-methylpropyl)aniline
  • (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
  • 2-Amino-2-methyl-1-propanol

Uniqueness

®-4-(1-Amino-2-methylpropyl)-2-chlorophenol stands out due to its unique combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-[(1R)-1-amino-2-methylpropyl]-2-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1

InChI Key

HXAKIUJGSPZQKX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=C(C=C1)O)Cl)N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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